N-cyclopropylthiophene-2-sulfonamide

Medicinal Chemistry Physicochemical Properties Lipophilicity Optimization

Medicinal chemistry programs require precise scaffold control: unsubstituted cyclopropyl thiophene sulfonamides are not interchangeable with N-alkyl or 5-bromo analogs. This compound delivers: - **Optimized physicochemical profile**: ALogP 1.5, TPSA 82.8 Ų, HBD count = 1 - ideal for fragment libraries and reducing entropic penalty upon binding. - **Actionable SAR precursor**: Direct electrophilic bromination yields the validated 5-bromo derivative with published efficacy against NDM-β-lactamase-producing K. pneumoniae ST147. - **Supply chain ready**: ≥95% purity, off-the-shelf availability (eliminating 4-8 week custom synthesis), full traceability with CoA and HPLC verification.

Molecular Formula C7H9NO2S2
Molecular Weight 203.27
CAS No. 618392-62-4
Cat. No. B2960656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylthiophene-2-sulfonamide
CAS618392-62-4
Molecular FormulaC7H9NO2S2
Molecular Weight203.27
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C7H9NO2S2/c9-12(10,8-6-3-4-6)7-2-1-5-11-7/h1-2,5-6,8H,3-4H2
InChIKeyZNGDCPZPMYRCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylthiophene-2-sulfonamide Procurement and Differentiation Guide


N-Cyclopropylthiophene-2-sulfonamide (CAS 618392-62-4) is an organosulfur small molecule featuring a thiophene ring substituted with a cyclopropylamino sulfonamide group, with a molecular formula of C₇H₉NO₂S₂ and a molecular weight of 203.3 g/mol . It functions primarily as a heterocyclic building block in medicinal chemistry and drug discovery, with the sulfonamide group serving as a hydrogen bond donor/acceptor and the cyclopropyl group providing a conformationally constrained, sp³-rich scaffold . The compound exhibits an ALogP of 1.5 and a topological polar surface area (TPSA) of 82.8 Ų [1]. Notably, the core thiophene-sulfonamide scaffold has been identified as a potent inhibitor of quorum-sensing regulators in Vibrio species, establishing class-level biological relevance for this chemotype [2].

1
Medicinal chemistry building block with sp³-rich cyclopropyl scaffold
2
Sulfonamide core supports hydrogen bonding and fragment-based design
3
Class-level quorum-sensing inhibitor profile for Vibrio research

Why Generic Substitution Fails


Procurement for SAR (structure-activity relationship) programs cannot assume interchangeability among thiophene sulfonamide analogs. The cyclopropyl group introduces a constrained, sp³-hybridized motif that significantly alters the three-dimensional conformation and lipophilicity relative to N-alkyl or N-aryl sulfonamide counterparts [1]. These conformational and physicochemical differences—rather than mere potency—are the primary drivers of altered target engagement, metabolic stability, and off-rate kinetics . Specifically, the 5-bromo-substituted analogs of this scaffold (e.g., 5-bromo-N-alkylthiophene-2-sulfonamides) demonstrate antibacterial efficacy against NDM-β-lactamase-producing K. pneumoniae, while the unsubstituted parent scaffold may exhibit distinct target selectivity profiles [2]. The subsequent evidence quantifies these differentiation dimensions.

Cyclopropyl ring conformation may alter target engagement relative to N-alkyl or N-aryl sulfonamide analogs
5-Bromo derivative antimicrobial screening context differs from unsubstituted parent scaffold selectivity
Vibrio quorum-sensing class evidence may not transfer to other bacterial species or target systems

Quantified Differentiation Evidence


Lipophilicity Comparison with Unsubstituted Core

N-Cyclopropylthiophene-2-sulfonamide exhibits an ALogP value of 1.5, representing a quantifiable increase in lipophilicity relative to the unsubstituted thiophene-2-sulfonamide core structure . The cyclopropyl substituent contributes approximately +0.5 to +0.8 logP units based on fragment-based calculations, which directly impacts membrane permeability and pharmacokinetic behavior in drug discovery programs [1].

Lipophilicity Shift
Reported
+0.5 to +0.8 logP
vs unsubstituted thiophene-2-sulfonamide core
Supports lipophilicity-dependent property review
Computed ALogP 1.5; confirm experimentally for target membrane context
Medicinal Chemistry Physicochemical Properties Lipophilicity Optimization

Hydrogen Bond Donor Count Differentiation

N-Cyclopropylthiophene-2-sulfonamide possesses exactly one hydrogen bond donor (the sulfonamide NH), distinguishing it from N,N-disubstituted sulfonamide analogs which possess zero hydrogen bond donors, and from primary sulfonamides which possess two [1]. This precise donor count of one enables targeted hydrogen bonding interactions while avoiding excessive polarity that could compromise passive membrane permeability .

H-Bond Donor Count
Class-level
1 (sulfonamide NH)
vs 0 for N,N-dialkyl and 2 for primary sulfonamides
Single donor may support balanced permeability and solubility
Structural property inferred from class; validate in fragment library screening
Fragment-Based Drug Discovery Ligand Efficiency Hydrogen Bonding

Commercial Availability and Purity Parameters

N-Cyclopropylthiophene-2-sulfonamide is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95% to 98% . Multiple vendors offer the compound in research quantities (100 mg to 1 g) with verified CAS registration, MDL number MFCD02136992, and analytical characterization including HPLC purity verification .

Commercial Purity
Specification review
95% to 98% HPLC
Available from 3+ suppliers in 100 mg–1 g sizes
Off-the-shelf availability supports rapid SAR exploration
Verify certificate of analysis per lot; purity basis may vary by vendor
Chemical Procurement Building Block Sourcing Purity Specifications

Synthetic Utility as Bromination Precursor

N-Cyclopropylthiophene-2-sulfonamide serves as the direct precursor for synthesizing 5-bromo-N-cyclopropylthiophene-2-sulfonamide, with the bromination reaction occurring selectively at the 5-position of the thiophene ring under controlled conditions . This specific derivative class—5-bromo-N-alkylthiophene-2-sulfonamides—has demonstrated validated antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 in published studies [1].

Synthetic Precursor
Class-level
5-Bromination at thiophene
Derivative class MIC low μg/mL range (NDM-producing K. pneumoniae)
Supports antibacterial SAR via reported MIC endpoint context
Derivative antimicrobial activity reported in literature; independent validation advised
Synthetic Chemistry Late-Stage Functionalization Antibacterial SAR

Recommended Research and Procurement Scenarios


Fragment-Based and Structure-Guided Drug Discovery

Researchers conducting fragment-based drug discovery (FBDD) or structure-guided design should prioritize this compound for its precise hydrogen bond donor count of one and balanced ALogP of 1.5, which represent optimized physicochemical parameters for fragment library inclusion . The cyclopropyl group imposes conformational constraint that reduces entropic penalty upon target binding—a well-documented advantage of cyclopropyl motifs in medicinal chemistry [1]. This compound is particularly suitable for programs targeting enzymes with deep, hydrophobic binding pockets that benefit from sp³-rich scaffolds and moderate lipophilicity.

Antibacterial SAR for Carbapenem-Resistant Pathogens

Procurement of this compound is justified for medicinal chemistry groups developing antibacterial agents against carbapenem-resistant Enterobacterales, particularly Klebsiella pneumoniae . The compound serves as the immediate precursor for 5-bromo-N-cyclopropylthiophene-2-sulfonamide via selective electrophilic bromination [1]. This derivative class has demonstrated validated antibacterial activity against NDM-β-lactamase-producing K. pneumoniae ST147 clinical isolates, with published in vitro efficacy data supporting further SAR optimization [2].

Building Block for Parallel Synthesis and Library Generation

For high-throughput chemistry and parallel synthesis workflows, this compound offers off-the-shelf availability with verified purity (≥95%) from multiple suppliers, eliminating custom synthesis lead times of 4-8 weeks that would otherwise delay library production . The reactive sulfonamide NH serves as a versatile handle for N-alkylation or N-arylation reactions, enabling rapid diversification of the thiophene-sulfonamide scaffold in multi-well plate formats [1].

Traceable Chemical Standards for Academic and CRO Research

Contract research organizations (CROs) and academic core facilities requiring fully traceable, analytically characterized small molecules should select this compound based on its established CAS registration (618392-62-4), MDL number (MFCD02136992), and PubChem CID (1092815) . Multiple vendors provide certificates of analysis (CoA) and HPLC purity verification, meeting the documentation requirements for peer-reviewed publication and regulatory filing in early-stage discovery [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Single H-bond donor, moderate lipophilicity range
Ligand efficiency and physicochemical profiling
Antimicrobial SAR studies
5-bromination derivatization pathway
Reported MIC endpoint review against carbapenem-resistant strains
Parallel synthesis library
Off-the-shelf availability with verified purity
Reaction scope at sulfonamide NH handle
Traceable research standard
Established CAS and analytical documentation
CoA and identity confirmation for publication
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